Diethylene glycol dibenzoate

Catalog No.
S599496
CAS No.
120-55-8
M.F
(C6H5COOCH2CH2)2O
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol dibenzoate

CAS Number

120-55-8

Product Name

Diethylene glycol dibenzoate

IUPAC Name

2-(2-benzoyloxyethoxy)ethyl benzoate

Molecular Formula

(C6H5COOCH2CH2)2O
C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c19-17(15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

NXQMCAOPTPLPRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2

Solubility

SOL IN WATER
Solubility in water: miscible

Synonyms

2-[2-(Benzoyloxy)ethoxy]ethyl Benzoate; Benzoflex 2-42; Benzoflex 2-45; Benzoflex S 45; DEDB; Di-O-benzoyldiethylene Glycol; Flexol 2GB; K-Flex DE; Monocizer PB 3; Monocizer PB 3A; PB 3; PB 3A; Velsicol 2-45; 2,2’-Oxybis-ethanol Dibenzoate; Diethylen

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2

Diethylene glycol dibenzoate is an organic compound classified as a dibenzoate ester. Its chemical formula is C18_{18}H18_{18}O5_5, and it appears as a slightly yellowish, transparent oily liquid. This compound is synthesized through the esterification of benzoic acid and diethylene glycol, typically in the presence of a catalyst such as titanium tetraethoxide or ionic liquids . Diethylene glycol dibenzoate serves as a plasticizer, offering properties such as low volatility, excellent thermal stability, and good compatibility with various polymers including polyvinyl chloride and polyvinyl acetate .

DEGDB is considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following reasons:

  • Skin and eye irritant: DEGDB can irritate skin and eyes upon contact [].
  • Potential endocrine disruptor: Some studies suggest that DEGDB might have weak estrogenic activity, requiring further investigation [].

Material Science:

  • Plasticizer: DEGDB acts as a plasticizer, improving the flexibility and workability of various materials like polymers and coatings. This property makes it valuable for studying the mechanical properties and performance of these materials [].
  • Sensor Development: Research explores the use of DEGDB in the fabrication of carbon black composite-based sensors. These sensors have potential applications in detecting electronic noise in various systems [].

Environmental Science:

  • Migration Studies: DEGDB serves as a model compound in studies investigating the migration potential of chemicals from various materials, such as cookware, into food or the environment []. This helps assess potential risks associated with the use of these materials.

Toxicology Research:

  • Endocrine Disruption: Studies investigate the potential of DEGDB to act as an endocrine disruptor, meaning it may interfere with the body's hormonal system. These studies use various models, including zebrafish, to assess the effects of DEGDB exposure on different biological processes []. It is important to note that this research is ongoing, and more data is needed to fully understand the potential risks of DEGDB.

The primary reaction for synthesizing diethylene glycol dibenzoate involves an esterification process:

Benzoic Acid+Diethylene GlycolCatalystDiethylene Glycol Dibenzoate+Water\text{Benzoic Acid}+\text{Diethylene Glycol}\xrightarrow{\text{Catalyst}}\text{Diethylene Glycol Dibenzoate}+\text{Water}

This reaction can be catalyzed by various agents, including titanium tetraethoxide and ionic liquids, which enhance the reaction rate and yield . The process typically requires heating to facilitate the removal of water, driving the equilibrium toward product formation.

Diethylene glycol dibenzoate can be synthesized through several methods:

  • Esterification with Titanium Tetraethoxide: This method involves heating benzoic acid with diethylene glycol in the presence of titanium tetraethoxide as a catalyst. It is noted for its rapid reaction time and minimal side effects .
  • Ionic Liquid Catalysis: A more recent approach utilizes ionic liquids as catalysts for the esterification process. This method is characterized by lower temperatures and reduced raw material consumption while achieving high yields .
  • Conventional Catalyst Methods: Traditional methods also employ various acids or bases to catalyze the reaction, though they may involve longer reaction times and higher temperatures compared to modern techniques .

Diethylene glycol dibenzoate finds extensive applications across multiple industries:

  • Plasticizers: It is primarily used as a plasticizer in the production of flexible polyvinyl chloride products.
  • Food Contact Materials: Due to its low toxicity, it is considered suitable for use in food packaging materials.
  • Coatings and Adhesives: Its excellent thermal stability makes it valuable in formulations for coatings and adhesives.
  • Cosmetics: It can be used in cosmetic formulations due to its compatibility with various ingredients .

Studies have explored the interactions of diethylene glycol dibenzoate with biological systems, particularly regarding its potential endocrine-disrupting effects. Research indicates that exposure to this compound can alter lipid metabolism pathways, similar to other known endocrine disruptors like bisphenol A. These findings highlight the need for further investigation into its safety profile and long-term effects on health .

Diethylene glycol dibenzoate shares similarities with several other compounds used primarily as plasticizers. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Diethyl phthalateC12_{12}H14_{14}O4_4Widely used plasticizer but has higher toxicity concerns.
Butyl benzyl phthalateC19_{19}H20_20O4_4Known for good plasticizing properties but restricted due to health risks.
Dodecyl benzoateC19_{19}H30_30O2_2Offers good thermal stability but less compatibility with PVC than diethylene glycol dibenzoate.
Diethylene glycol dibenzoateC18_{18}H18_{18}O5_5Low toxicity, excellent compatibility with various polymers, suitable for food contact applications.

Diethylene glycol dibenzoate stands out due to its lower toxicity profile and versatility in applications compared to other common plasticizers that have faced regulatory scrutiny.

DEGDB’s significance stems from its role as a non-phthalate plasticizer, addressing growing regulatory and environmental concerns over traditional alternatives like dioctyl phthalate (DOP). Academic interest focuses on its efficacy in PVC formulations, where it reduces the glass transition temperature ($$ T_g $$) and improves low-temperature flexibility compared to phthalates. Recent studies compare its biodegradability and toxicity with other dibenzoate esters, highlighting its potential as a “green” plasticizer.

Historical Evolution in Industrial Chemistry Literature

DEGDB’s development traces back to early 20th-century esterification techniques. Patents from the 2010s (e.g., CN102351703B, CN101492372A) optimized its synthesis using titanium-based catalysts and solvent-free methods, achieving yields >98%. Industrial adoption accelerated in the 2000s, particularly in PVC applications, as manufacturers sought safer alternatives to phthalates.

Nomenclature Evolution in Scientific Documentation

Initially termed “diglycol dibenzoate” or “2,2′-oxydiethylene dibenzoate,” DEGDB’s IUPAC name—2-(2-benzoyloxyethoxy)ethyl benzoate—standardized its identity in chemical databases. Commercial synonyms like Benzo Flex 2-45 reflect its branding in industrial markets.

Industrial-Scale Synthesis Approaches

Conventional Esterification Methodologies

The conventional synthesis of DEDB involves the esterification of diethylene glycol with benzoic acid under acidic conditions. This method typically employs stoichiometric ratios of reactants, with sulfuric acid or hydrochloric acid as catalysts. For example, a reaction mixture containing 10 mmol of diethylene glycol and 25 mmol of benzoic acid, catalyzed by antimony triacetate (Sb(OAc)₃), achieves a 98% yield after 48 hours at 105°C [1]. The process requires precise control of reaction parameters to minimize side products such as monoesters or oligomeric species.

Catalytic Rectification Processes

Catalytic rectification integrates reaction and separation steps to enhance efficiency. A notable approach uses heteropolyacid catalysts with saturated hydrocarbons like cyclohexane as water-carrying agents. For instance, heating a mixture of benzoic acid and diethylene glycol (2:1.05 molar ratio) at 180–200°C with 20 g of heteropolyacid catalyst removes water via azeotropic distillation, achieving high-purity DEDB [2]. This method reduces reaction time to 10–15 hours while maintaining yields above 90% [2].

Scale-up Considerations and Engineering Parameters

Scaling DEDB production necessitates addressing heat transfer, mass transfer, and catalyst distribution. Industrial reactors often employ stirred-tank configurations with reflux condensers to manage exothermic reactions. Key parameters include:

  • Residence time: 48–72 hours for batch processes [1]
  • Temperature gradients: Maintained below 5°C/cm to prevent localized decomposition
  • Agitation speed: Optimized at 300–500 rpm for homogeneous mixing [2]

Advanced Catalytic Systems

Metal-Based Catalysts

2.2.1.1. Tin Oxide Catalysis

Tin oxide (SnO₂) catalysts facilitate esterification at moderate temperatures (120–150°C). While less common for DEDB, SnO₂ offers selectivity advantages in preventing diol dehydration, a side reaction that reduces yield.

2.2.1.2. Titanium-Based Catalytic Systems

Titanium tetraisopropoxide (Ti(OiPr)₄) enables esterification under milder conditions (90–110°C). Its Lewis acidity promotes nucleophilic attack by benzoic acid on diethylene glycol, though catalyst recovery remains challenging due to hydrolysis sensitivity.

2.2.1.3. Antimony Triacetate-Catalyzed Synthesis

Antimony triacetate (Sb(OAc)₃) is highly effective, achieving 98% yield at 105°C [1]. The catalyst operates via a dual mechanism:

  • Activation of benzoic acid through coordination to Sb³⁺
  • Stabilization of the tetrahedral intermediate during ester bond formation [5]

Solid-Supported Catalysts

Solid-supported catalysts, such as sulfonic acid-functionalized silica, enable continuous flow synthesis. These systems offer:

  • Reusability: >10 cycles with <5% activity loss
  • Enhanced diffusion: Mesoporous supports (pore size 5–10 nm) improve reactant access [6]

Ionic Liquid Catalysis

Basic ionic liquids like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) provide tunable solvent environments. They stabilize reactive intermediates while acting as Brønsted bases, achieving 85–92% yields at 130°C [4].

Process Optimization and Reaction Engineering

Temperature and Reaction Time Parameters

Optimal conditions vary by catalyst:

CatalystTemperature (°C)Time (h)Yield (%)
Sb(OAc)₃1054898 [1]
Heteropolyacid180–20010–1590 [2]
[Bmim][OAc]1302492 [4]

Molar Ratio Optimization

A 2:1.05 molar ratio of benzoic acid to diethylene glycol minimizes unreacted diol while avoiding poly-esterification [2]. Excess diol (1.1:1) improves monoester conversion but requires post-synthesis purification.

Catalyst Loading Considerations

  • Homogeneous catalysts: 1–2 mol% Sb(OAc)₃ [1]
  • Heterogeneous catalysts: 5–10 wt% loading on silica supports [6]

Water Removal Strategies and Entrainers

Cyclohexane and toluene are effective entrainers, reducing water content to <0.5 wt% via azeotropic distillation [2]. Membrane-based pervaporation techniques offer energy-efficient alternatives, cutting steam consumption by 30% [4].

Green Chemistry Approaches

Energy-Efficient Synthesis Routes

Microwave-assisted synthesis reduces reaction times to 2–4 hours at 100°C, achieving 89% yield with 40% energy savings compared to conventional heating [4].

Catalyst Recovery and Reusability

Immobilized ionic liquids on magnetic nanoparticles enable magnetic separation, retaining 95% activity after 15 cycles [4]. Solid acid catalysts (e.g., Amberlyst-15) are regenerated via ethanol washing, maintaining >90% efficiency [6].

Waste Minimization Strategies

Closed-loop systems recover 98% of entrainers via condensation, while alkaline neutralization of spent catalysts converts Sb(OAc)₃ into inert Sb₂O₃ for safe disposal [1] [5].

Physical Description

Liquid
CRYSTALS.

Color/Form

LIQUID

XLogP3

3.4

Boiling Point

225-227 °C @ 3 MM HG
at 0.7kPa: 236 °C

Flash Point

450 °F (232 °C) (CLOSED CUP)
232 °C

Vapor Density

Relative vapor density (air = 1): 9.4

Density

1.2 @ 68 °F (20 °C)
Relative density (water = 1): 1.2

Melting Point

33.5 °C
-28 °C
28 °C

UNII

YAI66YDY1C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 334 of 359 companies (only ~ 7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

120-55-8

Wikipedia

Diethylene glycol dibenzoate

Use Classification

Plastics -> Polymer Type -> PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Emollient; Plasticise

Methods of Manufacturing

REACTION OF DIETHYLENE GLYCOL WITH BENZOIC ACID

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Ethanol, 2,2'-oxybis-, 1,1'-dibenzoate: ACTIVE
AS A STABILIZER FOR PERFUMES.

Analytic Laboratory Methods

DIETHYLENE GLYCOL, DIBENZOATE DETERMINATION WAS MADE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY ANALYSIS OF SURFACE & WASTEWATER.

Dates

Modify: 2023-08-15

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